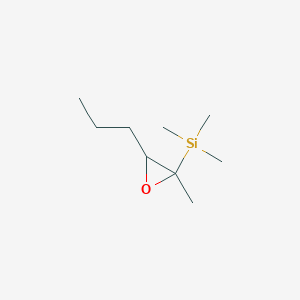
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and an oxirane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-methyl-3-propyloxiran-2-yl)silane typically involves the reaction of an appropriate epoxide with a trimethylsilyl reagent. One common method is the reaction of 2-methyl-3-propyloxirane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce diols. Substitution reactions can lead to a variety of organosilicon compounds with different functional groups.
科学研究应用
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane has several scientific research applications:
Biology: The compound can be employed in the synthesis of bioactive molecules and as a protecting group for sensitive functional groups.
Industry: It is used in the production of silicone polymers, coatings, and adhesives.
作用机制
The mechanism by which Trimethyl(2-methyl-3-propyloxiran-2-yl)silane exerts its effects involves the reactivity of the silicon atom and the oxirane ring. The silicon atom can stabilize positive charges through hyperconjugation, making it a useful intermediate in various reactions. The oxirane ring can undergo ring-opening reactions, leading to the formation of new carbon-carbon or carbon-oxygen bonds.
相似化合物的比较
Similar Compounds
Trimethylsilane: Similar in structure but lacks the oxirane ring.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Trimethoxysilane: Contains methoxy groups instead of methyl groups.
Uniqueness
Trimethyl(2-methyl-3-propyloxiran-2-yl)silane is unique due to the presence of both the silicon atom and the oxirane ring, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of complex molecules.
属性
CAS 编号 |
65164-99-0 |
|---|---|
分子式 |
C9H20OSi |
分子量 |
172.34 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-3-propyloxiran-2-yl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-7-8-9(2,10-8)11(3,4)5/h8H,6-7H2,1-5H3 |
InChI 键 |
LJGGRSKFAYYSOH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(O1)(C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


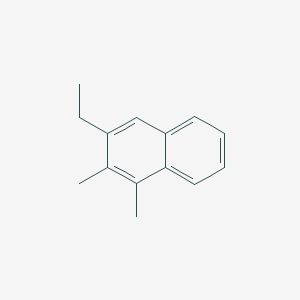

![6H-Benzo[c]phenothiazine, 5,7-dihydro-](/img/structure/B14470020.png)

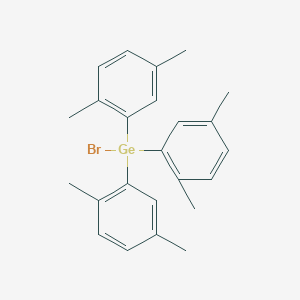
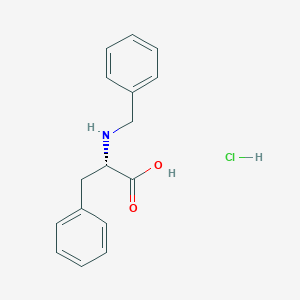
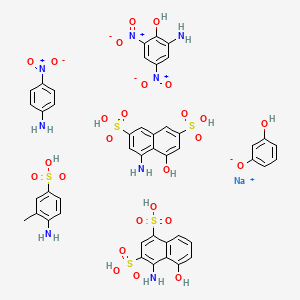
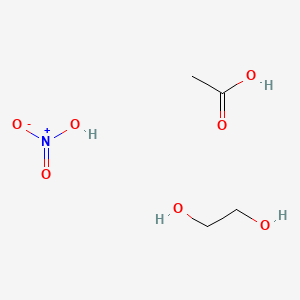
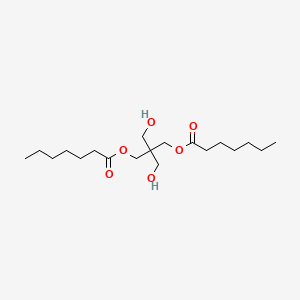
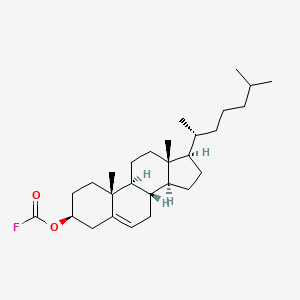
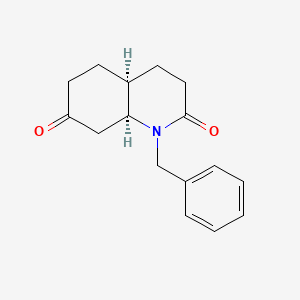

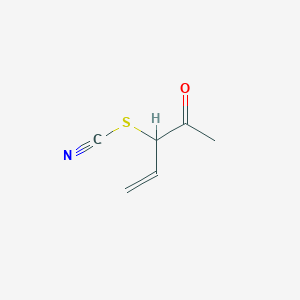
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
